Quetiapine-d8 Hemifumarate (piperazine-d8)

説明

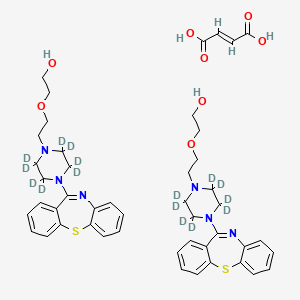

Structure

3D Structure of Parent

特性

CAS番号 |

1435938-24-1 |

|---|---|

分子式 |

C46H54N6O8S2 |

分子量 |

899.2 g/mol |

IUPAC名 |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*9D2,10D2,11D2,12D2; |

InChIキー |

ZTHJULTYCAQOIJ-UXUYVNHUSA-N |

異性体SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Advanced Analytical Methodologies Employing Quetiapine D8 Hemifumarate

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is extensively used in conjunction with Quetiapine-d8 Hemifumarate for both quantitative and qualitative analyses of quetiapine (B1663577). caymanchem.comsigmaaldrich.comcerilliant.com The deuterated standard is indispensable in a variety of MS-based applications, from determining the precise amount of quetiapine in a sample to elucidating the structures of its metabolites and impurities.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving highly accurate and precise quantification of analytes. In this technique, a known amount of Quetiapine-d8 Hemifumarate is added to a sample containing an unknown amount of quetiapine. sigmaaldrich.comcerilliant.com The deuterated standard and the unlabeled analyte are chemically identical and thus behave similarly during extraction, derivatization, and ionization.

By measuring the ratio of the mass spectrometric signals of quetiapine and its deuterated internal standard, the exact concentration of quetiapine in the original sample can be calculated. This method effectively compensates for sample loss during preparation and variations in instrument response, leading to highly reliable and accurate measurements. Certified reference materials of Quetiapine-d8 are available for these applications. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Complex Matrices

The combination of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) is a widely adopted technique for the analysis of quetiapine in complex biological matrices such as plasma and hair. nih.govresearchgate.netresearchgate.net Quetiapine-d8 Hemifumarate is the internal standard of choice in these assays. nih.govresearchgate.net

In HPLC-MS/MS methods, the HPLC system separates quetiapine and its deuterated standard from other components in the sample. The separated compounds are then introduced into the mass spectrometer. Tandem mass spectrometry allows for highly selective detection by monitoring specific precursor-to-product ion transitions for both quetiapine and Quetiapine-d8. This high selectivity minimizes interferences from the sample matrix, leading to enhanced sensitivity and specificity. The use of the deuterated internal standard corrects for any variability in extraction recovery, matrix effects, and instrument response, ensuring accurate quantification. nih.govnih.gov

Several validated HPLC-MS/MS methods have been developed for the determination of quetiapine in human plasma, often in pharmacokinetic and bioequivalence studies. researchgate.netnih.govupce.cz These methods demonstrate good linearity over a range of concentrations. nih.govupce.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Volatile Profiling

While less common than LC-MS for a compound of its nature, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of quetiapine, particularly in forensic toxicology. sigmaaldrich.comnih.govnih.gov In these methods, derivatization is often necessary to increase the volatility of quetiapine, for example, by forming a trimethylsilyl (B98337) derivative. nih.gov

Quetiapine-d8 can be used as an internal standard in GC-MS analysis to improve the accuracy and precision of quantification. caymanchem.com The deuterated standard co-elutes with the derivatized analyte and helps to correct for variations in the derivatization reaction, injection volume, and ionization process.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Impurity Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification and structural elucidation of unknown compounds, such as metabolites and impurities of quetiapine. nih.gov When Quetiapine-d8 is used in metabolism studies, the resulting metabolites will retain the deuterium (B1214612) label.

This isotopic signature creates a characteristic pattern in the mass spectrum, with a mass shift of eight daltons compared to the unlabeled metabolites. This "mass tag" allows for the rapid and confident identification of drug-related material in complex biological samples. nih.gov By comparing the fragmentation patterns of the labeled and unlabeled metabolites, the site of metabolic modification on the quetiapine molecule can often be determined. HRMS is also instrumental in characterizing potential impurities in the drug substance. researchgate.net

Development and Validation of Analytical Procedures Using Deuterated Internal Standards

The development and validation of analytical methods are crucial to ensure their reliability and accuracy for their intended purpose. The use of deuterated internal standards like Quetiapine-d8 is a cornerstone of robust method validation for quantitative assays. nih.govijpsm.comorientjchem.orgjocpr.comresearchgate.net

Validation procedures are conducted in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For quetiapine assays using Quetiapine-d8, linearity is typically established over a specific concentration range. nih.govijpsm.comjocpr.com

Accuracy: The closeness of the measured value to the true value. Accuracy is often assessed by analyzing quality control samples with known concentrations. The use of a deuterated internal standard significantly improves accuracy by correcting for systematic errors. orientjchem.orgjocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Precision is expressed as the relative standard deviation (RSD) and is evaluated at different concentration levels. nih.govupce.czorientjchem.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. The high selectivity of MS/MS detection, combined with the use of an internal standard, ensures high specificity. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. jocpr.comchemmethod.com

The table below summarizes typical validation parameters for an HPLC-MS/MS method for quetiapine using Quetiapine-d8 as an internal standard.

| Validation Parameter | Typical Value/Range | Reference |

| Linearity Range | 1.0–382.2 ng/mL | upce.cz |

| Accuracy | < 8% deviation | nih.gov |

| Precision (RSD) | < 8% | nih.gov |

| LOD | 0.005 µg/mL | nih.gov |

| LOQ | 0.03 µg/mL | chemmethod.com |

Chromatographic Separations for Isotope-Labeled Quetiapine Analogs

Effective chromatographic separation is essential for resolving quetiapine and its deuterated analog, Quetiapine-d8, from potential interferences and other related substances. longdom.orgresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. ijpsm.comjocpr.comchemmethod.com

A variety of C18 columns are suitable for the separation, and the mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (like acetonitrile (B52724) or methanol). longdom.orgsci-hub.senih.gov The pH of the mobile phase is an important parameter that can be adjusted to optimize the retention and peak shape of the basic quetiapine molecule. orientjchem.org

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to achieve better separation of quetiapine from its metabolites and other compounds in complex samples. researchgate.net The similar chromatographic behavior of quetiapine and Quetiapine-d8 ensures that they elute very close to each other, which is a prerequisite for their use as an analyte/internal standard pair.

The table below provides an example of chromatographic conditions used for the separation of quetiapine.

| Parameter | Condition | Reference |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% triethylamine (B128534) (pH 7.2) | nih.gov |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 252 nm or MS/MS | nih.gov |

| Retention Time | ~5.27 min | jocpr.com |

Investigations into Quetiapine Metabolism Utilizing Deuterated Analogs

Elucidation of Cytochrome P450-Mediated Metabolic Pathways (e.g., CYP3A4, CYP2D6)

Quetiapine (B1663577) undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. mdpi.com In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific isozymes responsible for its biotransformation.

While CYP3A4 plays the predominant role, CYP2D6 also contributes to quetiapine metabolism, albeit to a lesser extent. mdpi.comdrugbank.comnih.gov The primary reaction mediated by CYP2D6 is the 7-hydroxylation of quetiapine to form another active metabolite, 7-hydroxyquetiapine. mdpi.comnih.gov Studies have also indicated that CYP2D6 can further metabolize N-desalkylquetiapine, which is initially formed by CYP3A4. mdpi.comsemanticscholar.org Other enzymes, including CYP3A5, CYP2C9, and CYP2C19, are thought to play minor roles. mdpi.com

The use of selective CYP inhibitors in research helps to confirm these pathways. For instance, ketoconazole (a potent CYP3A4/5 inhibitor) and quinidine (a CYP2D6 inhibitor) have been used to study their respective contributions to quetiapine's metabolic kinetics in human liver cell models. nih.govresearchgate.net

Table 1: Key Cytochrome P450 Enzymes in Quetiapine Metabolism

| Enzyme | Primary Metabolic Reaction(s) | Key Metabolite(s) Formed | Relative Contribution |

|---|---|---|---|

| CYP3A4 | Sulfoxidation, N-dealkylation | Quetiapine sulfoxide, N-desalkylquetiapine (norquetiapine) | Major (~89%) mdpi.comnih.gov |

| CYP2D6 | 7-hydroxylation | 7-hydroxyquetiapine | Minor (~11%) mdpi.com |

Identification and Structural Characterization of Deuterated Quetiapine Metabolites

When Quetiapine-d8 Hemifumarate (piperazine-d8) is used in metabolic studies, the deuterium (B1214612) labels on the piperazine (B1678402) ring act as stable isotopic tracers. This labeling significantly aids in the identification of metabolites using mass spectrometry (MS). The mass of any metabolite retaining the d8-piperazine moiety will be 8 Daltons heavier than its non-deuterated counterpart, allowing for its clear distinction from endogenous molecules and non-deuterated drug metabolites in complex biological samples.

The primary metabolic transformations of quetiapine—sulfoxidation, N-dealkylation, and hydroxylation—lead to the formation of several key metabolites. When starting with the deuterated analog, the corresponding deuterated versions of these metabolites are expected.

Quetiapine-d8 sulfoxide : Formed via CYP3A4-mediated oxidation of the sulfur atom in the dibenzothiazepine ring. The d8-piperazine ring remains intact.

N-desalkylquetiapine-d8 (Norquetiapine-d8) : This active metabolite is formed through the removal of the ethoxyethanol group from the piperazine nitrogen, a reaction also catalyzed primarily by CYP3A4. mdpi.com The resulting metabolite retains the deuterated piperazine core.

7-hydroxyquetiapine-d8 : This active metabolite results from the CYP2D6-mediated hydroxylation of the dibenzothiazepine ring system. mdpi.comnih.gov The d8-piperazine ring is unaffected by this transformation.

Structural characterization of these metabolites is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The predictable mass shift and unique fragmentation patterns of the deuterated compounds provide high confidence in their structural elucidation.

Table 2: Expected Deuterated Metabolites of Quetiapine-d8 Hemifumarate (piperazine-d8)

| Parent Compound | Metabolic Reaction | Key Enzyme | Expected Deuterated Metabolite |

|---|---|---|---|

| Quetiapine-d8 | Sulfoxidation | CYP3A4 | Quetiapine-d8 sulfoxide |

| Quetiapine-d8 | N-dealkylation | CYP3A4 | N-desalkylquetiapine-d8 |

Application of Molecular Networking for Comprehensive Metabolomic Profiling

Molecular networking is a powerful bioinformatics approach used to visualize and interpret complex tandem mass spectrometry (MS/MS) data from metabolomics experiments. nih.govnih.govup.ac.za This technique organizes MS/MS spectra into graphical networks where nodes represent parent ions (molecules) and edges (links) connect nodes with similar fragmentation patterns. researchgate.net Structurally related molecules, such as a parent drug and its metabolites, typically share a common core structure and thus produce similar fragments, causing them to cluster together in the network. nih.gov

This approach has been successfully applied to investigate quetiapine metabolism. nih.govresearchgate.net In one study, quetiapine was incubated with metabolically active HepaRG cells, and the supernatant was analyzed by LC-HRMS/MS over time. nih.govresearchgate.net The resulting data was used to construct a molecular network, which provided several key insights:

Visualization of Metabolism : The network clearly showed a cluster of nodes related to quetiapine, including the parent drug and its various metabolites, allowing for rapid visualization of its biotransformation. nih.govresearchgate.net

Kinetic Profiling : By color-coding the nodes based on incubation time, researchers could visualize the kinetics of metabolism—observing the decrease of the parent drug and the appearance and accumulation of its metabolites over time. researchgate.net

Pathway Determination : The inclusion of samples treated with specific CYP inhibitors (ketoconazole for CYP3A4/5 and quinidine for CYP2D6) allowed for the direct observation of metabolic pathway inhibition within the network, confirming the roles of these enzymes in the formation of specific metabolites. nih.govresearchgate.net

Discovery of New Metabolites : The technique also enabled the detection of two previously unknown putative metabolites of quetiapine, demonstrating its utility for discovery in addition to confirmation. nih.govresearchgate.net

Molecular networking, especially when combined with stable isotope labeling like Quetiapine-d8, provides a comprehensive and intuitive platform for profiling drug metabolism. nih.gov

Impurity Profiling and Degradation Product Characterization of Quetiapine Using Deuterated Standards

Methodologies for Trace Impurity Detection and Quantification

The detection and quantification of trace-level impurities in quetiapine (B1663577) require highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant techniques employed for this purpose. waters.comwaters.com These methods offer the high resolution necessary to separate impurities from the main API peak and from each other.

Several validated stability-indicating HPLC and UPLC methods have been developed for the determination of quetiapine and its related substances. nih.govjddtonline.info These methods are capable of separating known impurities and degradation products within a short run time. For instance, a reverse-phase UPLC method can separate quetiapine from five of its known impurities in under five minutes. nih.gov The use of a photodiode array (PDA) detector allows for the assessment of peak purity, ensuring that the quetiapine peak is free from co-eluting impurities. akjournals.com

For quantification at very low levels, tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity. ptfarm.plresearchgate.net This technique is particularly useful for identifying and quantifying potentially genotoxic impurities, which have very low permissible limits. The limit of detection (LOD) and limit of quantification (LOQ) for impurities are established as per International Conference on Harmonization (ICH) guidelines, often reaching levels as low as micrograms or even nanograms per milliliter. scholarsresearchlibrary.comtandfonline.com

The use of deuterated standards, such as Quetiapine-d8 Hemifumarate, as internal standards in LC-MS/MS analysis is a common practice. This approach improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

Table 1: Analytical Methods for Quetiapine Impurity Detection

| Analytical Technique | Common Detector(s) | Key Advantages |

|---|---|---|

| HPLC/UPLC | UV, Photodiode Array (PDA) | Robust, reliable, high-resolution separation. nih.govjddtonline.info |

| LC-MS/MS | Mass Spectrometer | High sensitivity, high specificity, structural elucidation. ptfarm.plresearchgate.net |

This table provides a summary of common analytical techniques used for the detection and quantification of impurities in quetiapine.

Analysis of Forced Degradation Pathways and Stability-Indicating Methods

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods. akjournals.comnih.gov Quetiapine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to understand its degradation pathways. scholarsresearchlibrary.comsci-hub.se

Studies have shown that quetiapine is particularly susceptible to degradation under oxidative and hydrolytic conditions. nih.govsci-hub.se Under oxidative stress, typically using hydrogen peroxide, quetiapine can form several degradation products, including quetiapine N-oxide and quetiapine S-oxide. nih.govrasayanjournal.co.in Acidic and basic hydrolysis can also lead to the formation of specific degradation products. nih.gov In contrast, quetiapine has been found to be relatively stable under thermal and photolytic stress. ptfarm.plscholarsresearchlibrary.com

The development of stability-indicating methods is crucial to ensure that all degradation products are adequately separated from the parent drug. This ensures that the analytical method can accurately measure the drug's purity in the presence of its degradants. tandfonline.comresearchgate.net Chromatographic methods are validated for their specificity by demonstrating the effective separation of degradation products from the quetiapine peak. scholarsresearchlibrary.com

Table 2: Summary of Quetiapine Forced Degradation Studies

| Stress Condition | Degradation Products Observed | Reference |

|---|---|---|

| Oxidative (e.g., H₂O₂) | Quetiapine N-oxide, Quetiapine S-oxide, Hydroxy Quetiapine | nih.govsci-hub.serasayanjournal.co.in |

| Acid Hydrolysis | Various degradation products | nih.govsci-hub.se |

| Base Hydrolysis | Various degradation products | akjournals.comnih.gov |

| Thermal | Minimal degradation | ptfarm.plscholarsresearchlibrary.com |

This table summarizes the typical degradation pathways of quetiapine under various stress conditions as reported in scientific literature.

Role of Quetiapine-d8 Hemifumarate in Chromatographic Peak Identification and Resolution

In complex chromatographic separations involving numerous impurities, the unequivocal identification of each peak can be challenging. Quetiapine-d8 Hemifumarate (piperazine-d8) serves a critical role in this context. As a stable isotope-labeled internal standard, it is primarily used for accurate quantification in mass spectrometry-based methods. nih.gov However, its utility extends to peak identification and resolution.

When analyzing a sample containing quetiapine and its impurities, the addition of a known amount of Quetiapine-d8 Hemifumarate provides a distinct peak in the chromatogram with a specific retention time and a higher mass-to-charge ratio (m/z) due to the deuterium (B1214612) atoms. This known peak acts as a reference point, aiding in the relative retention time calculations for other unknown impurity peaks.

In high-resolution mass spectrometry, the known mass difference between the deuterated standard and the non-deuterated parent drug can be used to confirm the identity of the quetiapine peak. Furthermore, by understanding the fragmentation pattern of Quetiapine-d8 Hemifumarate in MS/MS experiments, analysts can predict and identify the fragmentation patterns of structurally related impurities, which often share common fragmentation pathways.

While not directly influencing the chromatographic resolution between non-deuterated impurities, the presence of the deuterated standard helps in validating the separation method. It ensures that the chromatographic conditions are suitable for eluting quetiapine and its structurally similar analogues within a reasonable time frame and with good peak shape.

Structural Confirmation of Process-Related Impurities and Degradants

The definitive identification of process-related impurities and degradation products requires their structural elucidation. This is typically achieved by isolating the impurities, often using preparative HPLC, and then characterizing them using a combination of spectroscopic techniques. researchgate.netingentaconnect.com

Mass spectrometry (MS) provides the molecular weight of the impurity, and tandem mass spectrometry (MS/MS) offers valuable information about its structure through fragmentation patterns. sci-hub.senih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is instrumental in providing detailed information about the arrangement of atoms within the molecule, leading to an unambiguous structural assignment. researchgate.netnih.gov Infrared (IR) spectroscopy can also be used to identify the presence of specific functional groups. ingentaconnect.comnih.gov

Several process-related impurities of quetiapine have been identified and characterized, arising from starting materials, intermediates, or by-products in the manufacturing process. researchgate.netnih.govresearchgate.net For example, impurities such as desethanol quetiapine and various piperazine-related compounds have been reported. ingentaconnect.comresearchgate.net The synthesis of these impurities in the laboratory and a comparison of their chromatographic and spectral data with the unknown peaks in the drug substance confirm their identity. ingentaconnect.com

Table 3: Examples of Identified Quetiapine Impurities and Degradants

| Compound Name | Type | Method of Identification | Reference |

|---|---|---|---|

| Quetiapine N-oxide | Degradant | HPLC, MS | nih.govrasayanjournal.co.in |

| Quetiapine S-oxide | Degradant | HPLC, MS | nih.govrasayanjournal.co.in |

| Desethanol Quetiapine | Process-Related | HPLC, NMR, MS | ingentaconnect.comresearchgate.net |

| 11-(1-piperazinyl) dibenzo[b,f] nih.govnih.govthiazepine | Process-Related | HPLC, NMR, MS | nih.gov |

This table provides examples of known process-related impurities and degradation products of quetiapine that have been structurally characterized.

Role of Quetiapine D8 Hemifumarate As a Certified Reference Material

Development and Certification Processes for Isotope-Labeled Reference Standards

The creation of an isotope-labeled reference standard like Quetiapine-d8 Hemifumarate is a meticulous process that involves several key stages, from initial synthesis to final certification by accredited bodies. These standards are essential for providing a high level of confidence in analytical results. xrfscientific.com

The development begins with the chemical synthesis of the deuterated compound. acanthusresearch.com In the case of Quetiapine-d8 Hemifumarate, deuterium (B1214612) atoms (²H or D) are strategically incorporated into the quetiapine (B1663577) molecule, specifically in the piperazine (B1678402) ring. acanthusresearch.commedchemexpress.com This process can be achieved through methods such as hydrogen/deuterium exchange or, more commonly, through complete synthesis using isotope-containing building blocks. acanthusresearch.com The latter approach offers greater control over the position and number of isotopic substitutions. acanthusresearch.com The goal is to produce a stable isotope-labeled (SIL) internal standard that is chemically almost identical to the analyte of interest (quetiapine) but has a higher mass, allowing it to be distinguished by mass spectrometry. acanthusresearch.com

Following synthesis, the material undergoes extensive purification to ensure it is free from unlabeled species and other impurities that could interfere with analytical measurements. tandfonline.com The purity of the reference standard is paramount for accurate and reliable quantitative bioanalysis. tandfonline.com

Certification is the final and most critical step. This process is conducted by accredited reference material producers who adhere to stringent international standards such as ISO 17034 and ISO/IEC 17025. caymanchem.comisotope.com These standards ensure the competency of the manufacturer and the technical competence of the testing laboratory to produce precise and accurate data. isotope.com The certification process involves:

Characterization: The material is thoroughly analyzed using various techniques to confirm its identity, purity, and isotopic enrichment.

Value Assignment: A certified value for a specific property, such as concentration, is assigned based on metrologically valid procedures. caymanchem.com

Uncertainty Estimation: An uncertainty value is calculated and provided on the certificate of analysis, reflecting the confidence in the certified value. caymanchem.comlgcstandards.com

Traceability: The certified value is metrologically traceable to an accurate realization of the unit in which the property is expressed, often through an unbroken chain of comparisons to national or international standards. xrfscientific.comlgcstandards.com

The certificate of analysis accompanying the CRM provides all the necessary information for its proper use, including the certified property values and their associated uncertainties. caymanchem.com

Standardization of Analytical Assays in Pharmaceutical Research

Quetiapine-d8 Hemifumarate, as a certified reference material, plays a pivotal role in the standardization of analytical assays, particularly in pharmaceutical research and clinical settings. cerilliant.commusechem.com Its use as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) is fundamental to achieving accurate and precise quantification of quetiapine in complex biological matrices. musechem.comchromforum.orgclearsynth.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalysis. aptochem.comkcasbio.com Because Quetiapine-d8 Hemifumarate has nearly identical physicochemical properties to the non-labeled quetiapine, it behaves similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.comwuxiapptec.com This co-elution is a significant advantage, as both the analyte and the internal standard experience similar matrix effects, which are variations in ionization efficiency caused by other components in the sample. chromforum.orgkcasbio.com

The process of using Quetiapine-d8 Hemifumarate for assay standardization typically involves the following steps:

A known amount of the deuterated internal standard is added to the biological sample (e.g., plasma, urine) at the beginning of the analytical process. musechem.com

The sample then undergoes extraction and cleanup procedures to isolate the analyte and internal standard.

The extract is analyzed by LC-MS/MS. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference. acanthusresearch.com

By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of quetiapine in the original sample can be accurately determined. clearsynth.comjddtonline.info

The use of a deuterated internal standard like Quetiapine-d8 Hemifumarate effectively compensates for variations in sample recovery, injection volume, and ionization suppression or enhancement, leading to more robust and reliable results. clearsynth.comaptochem.com This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, where precise measurement of drug concentrations is essential for assessing a drug's absorption, distribution, metabolism, and excretion. musechem.comnih.gov While deuterated standards are highly effective, it is important to note that in some rare cases, slight chromatographic shifts between the analyte and the deuterated standard can occur, potentially leading to differential matrix effects. wuxiapptec.commyadlm.org

Inter-laboratory Comparability and Quality Assurance Studies for Deuterated Standards

The use of certified reference materials like Quetiapine-d8 Hemifumarate is fundamental to achieving inter-laboratory comparability and is a cornerstone of robust quality assurance programs in analytical laboratories. nih.govnih.gov When different laboratories analyze the same sample, the use of a common, well-characterized CRM ensures that the results are consistent and can be reliably compared. nih.gov

Inter-laboratory comparison studies, also known as proficiency testing, are a common practice to assess the performance of different laboratories. compalab.org In these studies, identical samples are sent to multiple laboratories for analysis. compalab.org By using the same certified reference material for calibration and quality control, laboratories can demonstrate their competence and the traceability of their measurement results. nih.govnihs.go.jp This process helps to identify any systematic errors or biases in a laboratory's analytical method. chromatographyonline.com

The key benefits of using deuterated standards for inter-laboratory comparability and quality assurance include:

Harmonization of Results: The use of a single, certified reference material helps to harmonize analytical results across different sites, which is particularly important in multi-center clinical trials and for regulatory submissions. nih.gov

Method Validation: CRMs are used to validate analytical methods, ensuring they are fit for their intended purpose. musechem.com They help assess key performance characteristics such as accuracy, precision, and linearity. musechem.comjddtonline.info

Quality Control: Laboratories use CRMs as quality control materials to monitor the ongoing performance of their analytical systems. nih.gov Regular analysis of a CRM allows for the detection of any drift or changes in instrument performance over time.

Ensuring Accuracy: CRMs provide a benchmark for assessing the trueness of analytical results, as the certified value is an independent and highly accurate reference. chromatographyonline.com

Emerging Research Directions and Methodological Advances in Deuterated Pharmaceutical Chemistry

Innovations in Isotope Labeling Synthesis for Complex Active Pharmaceutical Ingredients

The synthesis of isotopically labeled compounds, particularly for complex active pharmaceutical ingredients (APIs) like quetiapine (B1663577), has witnessed remarkable innovation. Traditional methods often involved multi-step syntheses starting from commercially available labeled precursors. However, recent advancements have focused on more efficient and selective late-stage deuteration techniques, enabling the introduction of deuterium (B1214612) into intricate molecular architectures.

Modern synthetic strategies are increasingly reliant on catalytic hydrogen isotope exchange (HIE) reactions. These methods offer the advantage of directly replacing C-H bonds with C-D bonds in the final or near-final stages of a synthetic sequence, which is both atom- and step-economical. Several classes of catalysts have emerged as powerful tools for this purpose:

Iridium-based catalysts , often featuring N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, are highly effective for the directed ortho-deuteration of aromatic and heteroaromatic rings. envirotech-online.com This specificity is crucial for complex molecules where selective labeling is desired to block specific metabolic pathways.

Ruthenium and Palladium catalysts have also demonstrated significant utility. For instance, ruthenium nanoparticles have been employed for the deuteration of N-alkylamines, a common structural motif in many pharmaceuticals, including the piperazine (B1678402) ring of quetiapine. envirotech-online.com Palladium-on-carbon (Pd/C) catalysts can facilitate H-D exchange using deuterium oxide (D₂O) as a readily available and inexpensive deuterium source. nih.gov

C-H activation methodologies represent a frontier in deuteration chemistry. These techniques utilize transition metal catalysts to cleave typically inert C-H bonds and replace them with deuterium. This approach allows for the deuteration of positions that are not amenable to classical methods. nih.govacs.org

These innovative synthetic methods are pivotal for accessing complex deuterated molecules like Quetiapine-d8. The ability to selectively introduce deuterium at the piperazine moiety, as in Quetiapine-d8 Hemifumarate (piperazine-d8), is critical for its primary application as an internal standard in pharmacokinetic studies, as this is a known site of metabolism for quetiapine.

Table 1: Comparison of Traditional and Innovative Deuteration Methods

| Feature | Traditional Synthesis | Innovative Catalytic Methods (e.g., HIE, C-H Activation) |

| Starting Materials | Isotopically labeled precursors | Unlabeled advanced intermediates or final API |

| Synthesis Length | Often multi-step and lengthy | Typically fewer steps (late-stage functionalization) |

| Efficiency | Can be lower due to multiple steps | Generally higher atom and step economy |

| Selectivity | Dependent on the availability of labeled starting materials | Can be highly selective with appropriate catalyst and directing groups |

| Applicability | Limited by the commercial availability of precursors | Broader applicability to complex molecules |

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research Strategies

Deuterated compounds, such as Quetiapine-d8 Hemifumarate, are indispensable tools in the fields of systems biology and multi-omics research. Their primary role is as internal standards in quantitative mass spectrometry-based analyses, which form the backbone of metabolomics, proteomics, and lipidomics.

In pharmacokinetic (PK) and pharmacodynamic (PD) studies , the use of a stable isotope-labeled internal standard like Quetiapine-d8 is considered the gold standard for accurate quantification of the parent drug in biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.gov Because Quetiapine-d8 is chemically identical to quetiapine but has a different mass, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. nih.gov This allows for precise correction of any analytical variability, leading to highly reliable data on drug absorption, distribution, metabolism, and excretion (ADME). nih.gov

The integration of deuterated analogs extends into broader multi-omics approaches aimed at understanding the systemic effects of a drug. For instance, in a metabolomics study investigating the impact of quetiapine on endogenous metabolic pathways, Quetiapine-d8 would be used to accurately measure the levels of quetiapine itself, while the changes in a wide array of endogenous metabolites are simultaneously monitored. This allows researchers to correlate drug exposure with specific metabolic perturbations, providing insights into the drug's mechanism of action and potential off-target effects.

While the primary application of Quetiapine-d8 in multi-omics research is as an internal standard, the principles of isotope labeling are also being explored to trace the metabolic fate of drugs and their contribution to various biological pathways.

Table 2: Role of Quetiapine-d8 in Different Research Areas

| Research Area | Application of Quetiapine-d8 | Information Gained |

| Pharmacokinetics | Internal Standard for Quetiapine Quantification | Accurate measurement of drug concentration over time (ADME profile) |

| Metabolomics | Internal Standard for Quetiapine Quantification | Correlation of drug exposure with changes in endogenous metabolite profiles |

| Proteomics | Internal Standard for Quetiapine Quantification | Understanding the impact of a known drug concentration on protein expression levels |

| Systems Biology | Data Anchor for Quantitative Measurements | Building more accurate and predictive models of drug action and its systemic effects |

Advancements in Mass Spectrometric Techniques for High-Throughput Deuterated Compound Analysis

The analysis of deuterated compounds, including Quetiapine-d8, has been significantly enhanced by advancements in mass spectrometry (MS) technology. These innovations have led to increased sensitivity, specificity, and throughput, which are critical for modern pharmaceutical research and development.

High-Resolution Mass Spectrometry (HRMS) , particularly utilizing Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides exceptional mass accuracy and resolving power. nih.gov This allows for the unambiguous differentiation of the deuterated standard from the unlabeled analyte, even in complex biological matrices, and can help in the identification of metabolites.

Tandem Mass Spectrometry (MS/MS) , most commonly performed on triple quadrupole instruments, remains the workhorse for high-throughput quantitative bioanalysis. nih.govlongdom.org Techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) provide excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. pharmafocusamerica.com

Recent advancements aimed at improving the efficiency of high-throughput analysis include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS, which significantly reduces analysis time while maintaining or improving chromatographic resolution. spectroscopyonline.com

Automated sample preparation and data processing workflows that minimize human error and increase the number of samples that can be analyzed in a given timeframe. spectroscopyonline.com

Novel ionization techniques and improved ion source geometries that enhance ionization efficiency and reduce matrix effects, leading to more robust and reliable data. nih.gov

Data-independent acquisition (DIA) methods are emerging as a powerful tool in HX-MS, enabling more comprehensive data collection and automated analysis, which can be beneficial for high-throughput characterization. nih.gov

These technological strides have been instrumental in enabling the rapid and accurate analysis of deuterated compounds like Quetiapine-d8 in large-scale studies, from preclinical drug metabolism and pharmacokinetic assessments to extensive clinical trials.

Table 3: Key Mass Spectrometric Techniques for Deuterated Compound Analysis

| Technique | Primary Advantage | Application for Quetiapine-d8 Analysis |

| LC-MS/MS (Triple Quadrupole) | High sensitivity and selectivity for quantification | Routine high-throughput bioanalysis in pharmacokinetic studies. longdom.org |

| High-Resolution MS (Orbitrap, FT-ICR) | High mass accuracy and resolving power | Accurate mass measurement, metabolite identification, and resolving interferences. nih.gov |

| UHPLC-MS | Reduced analysis time, high throughput | Rapid analysis of large numbers of samples in clinical and preclinical studies. spectroscopyonline.com |

| Hydrogen/Deuterium Exchange MS (HDX-MS) | Probing protein conformation and dynamics | While not a direct analysis of Quetiapine-d8, this technique relies on deuterium labeling to study drug-protein interactions. nih.govacs.org |

Q & A

Q. What is the pharmacological role of Quetiapine-d8 Hemifumarate, and how does its deuterated structure influence receptor binding studies?

Quetiapine-d8 Hemifumarate is a deuterated isotopologue of Quetiapine Hemifumarate, primarily used to study its interactions with serotonin (5-HT) and dopamine receptors. It acts as a 5-HT receptor agonist and dopamine D2 receptor antagonist, with reported pEC50 values of 4.77 (5-HT1A) and 6.33 (D2) in human models . The deuterium substitution at eight positions reduces metabolic degradation, enhancing its utility in pharmacokinetic and receptor-binding assays. Researchers should use radioligand displacement assays or LC-MS/MS with optimized transitions (e.g., m/z 392.15→258.19 for deuterated quetiapine) to quantify binding affinities .

Q. What analytical methods are recommended for quantifying Quetiapine-d8 Hemifumarate in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Column : Reverse-phase C18

- Mobile phase : Methanol/water with 0.1% formic acid

- MS transitions : m/z 392.15→258.19 (Quetiapine-d8) and m/z 384.10→253.14 (non-deuterated quetiapine)

- Ion source settings : Capillary voltage 0.5 kV, desolvation gas flow 1,000 L/h, temperature 500°C .

Internal standards (e.g., deuterated analogs) should be spiked into plasma/serum samples, followed by protein precipitation or solid-phase extraction to minimize matrix effects .

Q. How should Quetiapine-d8 Hemifumarate be stored to maintain stability, and what purity thresholds are critical for experimental reproducibility?

Store at 2–8°C in amber glass vials to prevent photodegradation. Purity ≥95% (HPLC) is essential to avoid interference from impurities like 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine or dimeric byproducts. Regularly validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor using validated HPLC methods .

Q. Why are deuterated compounds like Quetiapine-d8 Hemifumarate preferred as internal standards in pharmacokinetic studies?

Deuterium substitution reduces metabolic lability by slowing cytochrome P450-mediated oxidation, enabling accurate quantification of parent compounds and metabolites. For example, deuterated quetiapine minimizes isotopic interference in LC-MS while matching the chromatographic behavior of the non-deuterated analyte .

Advanced Research Questions

Q. How can researchers mitigate synthesis-related impurities in Quetiapine-d8 Hemifumarate?

Key impurities include 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine (6) and dimeric byproducts (9). To control these:

- Chlorination optimization : Use stoichiometric POCl3 at 80–85°C to minimize residual intermediates.

- pH-controlled workup : Adjust to pH 6.5–7.0 during free base isolation to precipitate impurities.

- Crystallization : Recrystallize from ethanol/water (3:1) to achieve ≥99% purity .

Q. What validation parameters are critical for ensuring LC-MS method accuracy in quantifying Quetiapine-d8 Hemifumarate?

Validate according to ICH guidelines:

Q. How should contradictory receptor binding data from different studies be resolved?

Discrepancies in pEC50 values may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols:

- Use HEK-293 cells stably expressing human 5-HT1A or D2 receptors.

- Normalize data to reference agonists (e.g., serotonin for 5-HT1A, dopamine for D2).

- Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values from competitive binding curves .

Q. What strategies enhance the detection of Quetiapine-d8 Hemifumarate metabolites in hepatic microsomal assays?

- Incubation conditions : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C/60 min.

- Metabolite profiling : Use high-resolution MS (HRMS) in positive ion mode (e.g., Q-TOF) with data-dependent acquisition.

- Isotopic pattern recognition : Leverage deuterium’s isotopic signature (Δmlz +0.5–1.0) to distinguish metabolites from endogenous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。